5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine
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Overview
Description
5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine is a heterocyclic compound that contains both a piperidine and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine typically involves the reaction of 1-methylpiperidine with a suitable pyrazole precursor. One common method involves the alkylation of 1-methylpiperidine with a halogenated pyrazole derivative under basic conditions, followed by amination to introduce the amine group at the 3-position of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the piperidine ring.
Substitution: The amine group at the 3-position of the pyrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the 3-position of the pyrazole ring.
Scientific Research Applications
5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential effects on biological systems, particularly in relation to neurotransmitter receptors.
Medicine: Investigated for its potential use in the treatment of neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets in the brain. It is believed to act as an antagonist at certain neurotransmitter receptors, such as the 5-hydroxytryptamine-6 receptor. This interaction can modulate the levels of neurotransmitters like glutamate and acetylcholine, which are associated with cognitive functions .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine
- 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine
- Substituted 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids and amides
Uniqueness
5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to selectively interact with certain neurotransmitter receptors makes it a valuable compound for research in neurological disorders .
Properties
Molecular Formula |
C9H16N4 |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H16N4/c1-13-4-2-7(3-5-13)8-6-9(10)12-11-8/h6-7H,2-5H2,1H3,(H3,10,11,12) |
InChI Key |
HFITWIILBJCFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=CC(=NN2)N |
Origin of Product |
United States |
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